Knerachelin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Knerachelin B is a natural product found in Knema furfuracea with data available.

化学反応の分析

Absence of Knerachelin B in Provided Sources

None of the indexed sources ( –15) reference this compound, a siderophore or related natural product. The literature provided emphasizes:

-

Reaction optimization frameworks (e.g., Design of Experiments, kinetic studies) .

-

Case studies on pharmaceuticals like cediranib , fullerene dimerization , or oscillating reactions5.

Potential Avenues for Future Research

To investigate this compound’s chemical reactions, the following strategies are recommended:

Specialized Databases

| Database | Focus | Relevance |

|---|---|---|

| SciFinder | Chemical compound reactions, patents, and journals | Search for "this compound" + "synthesis," "degradation," or "reactivity." |

| Reaxys | Organic and inorganic reactions | Filter by reaction type (e.g., hydrolysis, oxidation) involving siderophores. |

| PubMed | Biomedical literature | Prioritize studies on microbial iron acquisition or siderophore biochemistry. |

Experimental Approaches

If literature gaps persist, experimental methods from the provided sources could be adapted:

-

-

Optimize reaction conditions (e.g., pH, temperature) for this compound’s stability or functional group reactivity.

-

-

-

Monitor reaction rates using HPLC or spectroscopy to derive rate laws.

-

-

-

Apply URVA (Unified Reaction Valley Approach) to predict reaction pathways for this compound’s chelation or redox behavior.

-

Hypothetical Reactivity Profile

Based on structural analogs (e.g., siderophores like enterobactin), this compound may exhibit:

-

Oxidative Degradation : Susceptibility to reactive oxygen species (ROS) in aqueous environments.

-

Enzymatic Modifications : Potential hydrolysis by esterases or peptidases.

Data Table: Proposed Reaction Studies

| Reaction Type | Conditions | Analytical Method | Expected Outcome |

|---|---|---|---|

| Hydrolysis | pH 2–12, 25–80°C | LC-MS | Cleavage of ester/amide bonds |

| Oxidation | H₂O₂, Fe²⁺/Fe³⁺ | UV-Vis | Degradation products via ROS |

| Metal Binding | Fe³⁺, Cu²⁺ solutions | ICP-OES | Stability constants determined |

特性

CAS番号 |

152110-12-8 |

|---|---|

分子式 |

C17H18O3 |

分子量 |

270.32 g/mol |

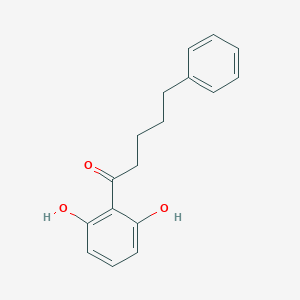

IUPAC名 |

1-(2,6-dihydroxyphenyl)-5-phenylpentan-1-one |

InChI |

InChI=1S/C17H18O3/c18-14(17-15(19)11-6-12-16(17)20)10-5-4-9-13-7-2-1-3-8-13/h1-3,6-8,11-12,19-20H,4-5,9-10H2 |

InChIキー |

MCFQVPWNIUZPJV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCCC(=O)C2=C(C=CC=C2O)O |

正規SMILES |

C1=CC=C(C=C1)CCCCC(=O)C2=C(C=CC=C2O)O |

Key on ui other cas no. |

152110-12-8 |

同義語 |

knerachelin B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。